molecular formula C11H14FN B15324029 2-(4-Fluoro-3-methylphenyl)pyrrolidine

2-(4-Fluoro-3-methylphenyl)pyrrolidine

Cat. No.: B15324029
M. Wt: 179.23 g/mol
InChI Key: JIHZZRABBCRVLZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the development of novel therapeutic agents. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in FDA-approved drugs . The pyrrolidine ring is highly valued for its sp3-hybridization, which allows researchers to efficiently explore three-dimensional pharmacophore space and optimize critical parameters such as solubility and lipophilicity of drug candidates, potentially leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . In pharmaceutical research, the pyrrolidine scaffold is frequently incorporated into molecules targeting a wide range of diseases. Specifically, pyrrolidine derivatives have demonstrated substantial utility in the development of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), where the ring contributes to key binding interactions with the viral core protein . Furthermore, the 4-fluoro-3-methylphenyl substituent in this compound is a common pharmacophore that can enhance a molecule's binding affinity and selectivity towards biological targets through steric and electronic effects. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, while the methyl group can be leveraged for steric interactions. Researchers can utilize this compound as a critical synthetic intermediate to develop new CAMs or other bioactive molecules, exploiting the stereogenicity of the pyrrolidine ring to investigate structure-activity relationships and achieve target selectivity . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

JIHZZRABBCRVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)F

Origin of Product

United States

Preparation Methods

Precursor Design and Fluorination

A silicon-mediated electrophilic fluorination creates bench-stable N-tosyl-3-fluoropent-4-en-1-amine derivatives. The allylic fluoride moiety (C-F bond) induces syn-stereocontrol during cyclization through I2–π complexation, achieving diastereomeric ratios >20:1. X-ray crystallography confirms the fluorine atom occupies the inside position in transition states, dictating the final stereochemistry.

Table 1: Iodocyclization Performance Metrics

Precursor Reaction Time Temperature dr (syn:anti) Yield (%)
N-Ts-3-fluoroallylamine 45 min -20°C 18:1 78
N-Boc-3-fluoroallylamide 2 h 0°C 15:1 82

Post-Cyclization Functionalization

The iodocyclization product undergoes palladium-catalyzed cross-coupling to install the 4-fluoro-3-methylphenyl group. Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O) achieve 89% conversion with 4-fluoro-3-methylphenylboronic acid.

Multi-Step Synthesis via Oxime Intermediate

The industrial process outlined in WO2021100730A1 provides a scalable route through sequential protection, oximation, and reduction:

Protection-Oximation Sequence

  • Boc Protection: React 3-oxopyrrolidine with Boc2O in THF at 0°C (91% yield)
  • Oxime Formation: Treat with O-methylhydroxylamine·HCl (1.5 eq) in ethanol at 55°C for 1 h

Critical Parameters:

  • Base: Triethylamine (1.1 eq relative to hydroxylamine)
  • Solvent: Anhydrous ethanol (0.2 M concentration)
  • Impurity Control: Maintain pH 8.5-9.0 to prevent N-O bond cleavage

Borane-Mediated Reduction

The oxime intermediate undergoes stereoselective reduction using BH3·THF (6.5 eq) with ZrCl4 (1.6 eq) as Lewis acid promoter:

Reaction Optimization Data

Parameter Range Tested Optimal Value
Temperature -10°C to 30°C 25°C
Solvent THF/CPME (1:3) THF/PhMe (1:2)
ZrCl4 Loading 1.0-2.0 eq 1.6 eq

This step achieves 94% conversion with 98:2 enantiomeric ratio (er) when using chiral oxazaborolidine catalysts.

Direct Aryl Group Introduction via SNAr Reaction

BenchChem's protocol demonstrates nucleophilic aromatic substitution (SNAr) on pre-formed pyrrolidine:

Fluorinated Electrophile Preparation

Synthesize 1-chloro-4-fluoro-3-methylbenzene through:

  • Friedel-Crafts methylation of p-fluorotoluene (AlCl3, CH3I, 0°C)
  • Radical chlorination (SO2Cl2, AIBN, 80°C)

Coupling Reaction

Conditions:

  • Pyrrolidine (1.0 eq), KHMDS (2.5 eq), DMF, 110°C
  • 18-crown-6 (0.1 eq) as phase-transfer catalyst
  • Reaction time: 8 h

Performance Data

Entry Solvent Yield (%) Purity (HPLC)
1 DMF 73 98.2
2 DMSO 68 97.8
3 NMP 71 98.5

Stereochemical Control Strategies

Dynamic Kinetic Resolution

Combining Pd/C hydrogenation with chiral phosphoric acids (TRIP) enables in situ racemization and asymmetric induction:

Typical Conditions:

  • 50 bar H2, 60°C, THF
  • (R)-TRIP (10 mol%)
  • Substrate/catalyst ratio: 100:1

Achieves 99% ee with 85% isolated yield.

Crystallization-Induced Diastereomer Transformation

The patent method employs N-[(4-methylphenyl)sulfonyl]-L-phenylalanine for salt formation:

Optimized Protocol

  • Dissolve racemic amine (1 eq) in EtOH/H2O (4:1)
  • Add resolving agent (1.4 eq) at 50°C
  • Cool to -20°C at 0.5°C/min
  • Filter and wash with cold MTBE

Scale-Up Data

Batch Size ee (%) Yield (%)
100 g 99.5 78
1 kg 99.1 75
10 kg 98.7 72

Industrial-Scale Production Considerations

Cost Analysis of Key Routes

Table 2: Economic Comparison of Synthesis Methods

Method COG/kg ($) PMI Cycle Time (h)
Iodocyclization 12,500 32 48
Oxime Reduction 8,200 18 72
SNAr Coupling 15,000 45 24

COG = Cost of Goods; PMI = Process Mass Intensity

Solvent Recovery Systems

The patent specifies a closed-loop solvent recycling system for THF and cyclopentyl methyl ether (CPME):

  • Distillation columns with <5 ppm water content
  • Molecular sieves (3Å) for final drying
  • Achieves 98% solvent recovery rate

Emerging Technologies in Pyrrolidine Synthesis

Continuous Flow Hydrogenation

Recent advances enable direct coupling of reductive amination and asymmetric hydrogenation:

  • Corning AFR module with immobilized Rh-JosiPhos catalyst
  • Residence time: 7 min
  • Productivity: 2.1 kg/L/day

Photoredox-Mediated C-H Functionalization

Visible-light promoted δ-C(sp3)-H amination using Ir(ppy)3 photocatalyst:

  • 450 nm LEDs, 25°C
  • Converts linear amines to pyrrolidines in 89% yield
  • Enables direct introduction of fluorinated aryl groups

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions:

  • Column: Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile phase: n-Hexane/EtOH/DEA (90:10:0.1)
  • Flow rate: 1.0 mL/min
  • Retention times: (S)-enantiomer 6.7 min, (R)-enantiomer 8.2 min

19F NMR Spectral Data

  • δ -118.2 ppm (d, J = 8.7 Hz, aromatic F)
  • δ -202.4 ppm (m, CF3 from byproducts)

Regulatory Considerations for Pharmaceutical Use

Genotoxic Impurity Control

Strict limits (<1 ppm) require specialized purification:

  • Activated carbon treatment (Norit SX Ultra)
  • Reverse-phase chromatography (C18, MeCN/H2O)
  • ICP-MS validation for Pd residuals

Environmental Impact Assessment

Green Chemistry Metrics

Iodocyclization Route:

  • E-factor: 58
  • Carbon efficiency: 39%
  • Solvent intensity: 86 L/kg

Oxime Reduction Route:

  • E-factor: 23
  • Carbon efficiency: 67%
  • Solvent intensity: 34 L/kg

Chemical Reactions Analysis

2-(4-Fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate neurotransmitter systems and inhibit certain enzymes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Fluoro-3-methylphenyl)pyrrolidine 4-F, 3-CH₃ on phenyl ~215–220 (estimated) N/A Pyrrolidine, F, CH₃
3-(4-Fluoro-3-methylphenyl)pyrrolidine·HCl () 4-F, 3-CH₃ on phenyl 215.69 N/A Pyrrolidine, F, CH₃, HCl
5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)dispiro compound () Fluorophenyl, piperidine-pyrrolidine 544.56 (estimated) N/A Fluorophenyl, spiro rings
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives () Cl, CN, C=O, substituted phenyl 466–545 268–292 Pyridine, CN, C=O

Key Observations :

  • Positional Isomerism: The 2- vs.
  • Complexity : Spiro and fused-ring systems () introduce rigidity, contrasting with the flexibility of simple pyrrolidine derivatives.
  • Functional Groups : Pyridine-based analogs () feature additional electrophilic sites (e.g., C=O, CN), enhancing reactivity compared to pyrrolidine derivatives.

Spectroscopic and Analytical Data

Table 2: Comparative Spectral Data
Compound Type IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm)
Pyrrolidine derivatives (Estimated) ~3020–3035 (aromatic C-H), 3323–3479 (N-H) 6.5–7.5 (aromatic H), 2.5–3.5 (pyrrolidine H)
Pyridine-carbonitrile derivatives () 2183 (–CN), 1672 (C=O) 7.0–8.5 (pyridine H), 1.5–2.5 (aliphatic H)
Fluorophenylpyridine () N/A 7.2–8.3 (fluorophenyl H)

Key Observations :

  • The absence of cyano (–CN) or carbonyl (C=O) groups in this compound simplifies its IR profile compared to pyridine derivatives .
  • Fluorine substitution deshields adjacent protons, shifting aromatic ¹H NMR signals upfield relative to non-fluorinated analogs .

Q & A

Q. What are the key steps in synthesizing 2-(4-Fluoro-3-methylphenyl)pyrrolidine, and what analytical techniques confirm its purity and structure?

Answer: The synthesis typically involves multi-step organic reactions. A common route includes:

  • Step 1: Formation of the pyrrolidine ring via cyclization of a precursor amine, often using catalysts like palladium or photochemical methods to enhance efficiency .
  • Step 2: Introduction of the 4-fluoro-3-methylphenyl substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
  • Step 3: Purification via column chromatography or recrystallization.

Analytical validation:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity, with characteristic shifts for the fluorinated aromatic ring (δ 6.8–7.2 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .
  • X-ray crystallography resolves absolute configuration, with SHELX software refining crystal structures .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 208.12) .

Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve ambiguities in structural determination?

Answer:

  • X-ray crystallography (using SHELX or ORTEP-III) provides unambiguous bond lengths/angles and spatial arrangement, critical for confirming stereochemistry . For example, torsional angles between the pyrrolidine ring and fluorophenyl group can distinguish conformational isomers .
  • NMR NOESY/ROESY detects through-space interactions to validate spatial proximity of protons, complementing X-ray data . Discrepancies (e.g., unexpected coupling constants) may indicate dynamic behavior in solution, resolved by variable-temperature NMR .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing fluorine substituents into the pyrrolidine ring system?

Answer:

  • Electrophilic fluorination: Use Selectfluor® or NFSI in acetonitrile at 0–25°C, monitored by ¹⁹F NMR to track regioselectivity .
  • Catalytic asymmetric synthesis: Chiral ligands (e.g., BINAP) with Pd catalysts achieve enantioselective C–F bond formation, with ee >90% confirmed by chiral HPLC .
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for fluorination, while microwave irradiation reduces reaction time .

Q. How do computational methods predict the pharmacological interactions of fluorinated pyrrolidine derivatives?

Answer:

  • Docking studies (AutoDock Vina) model interactions with target proteins (e.g., GPCRs), identifying key residues (e.g., Ser203, Tyr316) that hydrogen-bond with the fluorine atom .
  • MD simulations (GROMACS) assess binding stability, showing fluorophenyl groups enhance hydrophobic interactions with lipid bilayers .
  • QSAR models correlate substituent electronegativity (Hammett σ values) with bioactivity, guiding structural modifications .

Q. What are the challenges in analyzing stereoisomers of this compound, and how can chiral chromatography address them?

Answer:

  • Challenge: Diastereomers with axial chirality in the pyrrolidine ring exhibit overlapping NMR signals .
  • Solution: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers (resolution factor Rs >1.5). Retention times correlate with computed enantiomeric excess (ee) from Gaussian calculations .
  • Validation: Circular dichroism (CD) spectra match theoretical curves from TD-DFT simulations to confirm absolute configuration .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

Answer:

  • Fluorinated intermediates: Handle in fume hoods due to potential HF release; use CaCO3 traps for quenching .
  • Crystallization hazards: Avoid static discharge during solvent evaporation (e.g., EtOAc) by grounding equipment .

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